An In-depth Technical Guide to the Spectroscopic Characterization of N-Methoxy-4-methylbenzamide
An In-depth Technical Guide to the Spectroscopic Characterization of N-Methoxy-4-methylbenzamide
This guide provides a comprehensive analysis of the spectroscopic data for N-Methoxy-4-methylbenzamide (CAS No. 25563-06-8), a key intermediate in organic synthesis. As a hydroxamic acid derivative, its precise structural confirmation is paramount for its application in research and development, particularly in medicinal chemistry and materials science where such scaffolds are of growing interest.[1] This document is structured to provide not just the data, but the underlying scientific rationale for its acquisition and interpretation, reflecting field-proven methodologies for researchers, scientists, and drug development professionals.
Molecular Structure and Overview
N-Methoxy-4-methylbenzamide belongs to the family of N-alkoxyamides. Its structure features a p-toluoyl group attached to an N-methoxyamine moiety. This arrangement provides a unique electronic and steric environment that is reflected in its spectroscopic signatures. The unambiguous confirmation of this structure is critical, as isomers such as 4-methoxy-N-methylbenzamide possess distinctly different chemical properties.[2][3]
The molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol .[4]
Caption: Molecular Structure of N-Methoxy-4-methylbenzamide.
Integrated Spectroscopic Workflow
The structural elucidation of a molecule like N-Methoxy-4-methylbenzamide is not a linear process but an integrated workflow. Each spectroscopic technique provides a piece of the puzzle, and together, they offer a self-validating system for confirming the molecular identity beyond any reasonable doubt.
Caption: Integrated workflow for spectroscopic structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Rationale
¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. For N-Methoxy-4-methylbenzamide, this technique is essential to confirm the substitution pattern on the aromatic ring (distinguishing it from ortho and meta isomers) and to verify the presence and connectivity of the methyl and methoxy groups. The choice of a high-field instrument (e.g., 400-600 MHz) is crucial for resolving the coupling between the aromatic protons, providing clear evidence of the 1,4-disubstitution pattern.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (or the residual solvent peak is used) to calibrate the chemical shift scale to δ 0.00 ppm.
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at room temperature. A sufficient number of scans (typically 16-64) are acquired to ensure a high signal-to-noise ratio.
Data Presentation and Interpretation
The ¹H NMR spectrum provides definitive evidence for the structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.98 | broad singlet | 1H | - | N-H |
| 7.64 | doublet | 2H | 7.9 | Ar-H (ortho to C=O) |
| 7.20 | doublet | 2H | 6.2 | Ar-H (ortho to CH₃) |
| 3.85 | singlet | 3H | - | O-CH ₃ |
| 2.38 | singlet | 3H | - | Ar-CH ₃ |
| Data sourced from supporting information of a peer-reviewed publication.[5] |
Interpretation:
-
Aromatic Region (δ 7.0-8.0): The presence of two distinct doublets, each integrating to 2H, is the classic signature of a 1,4-disubstituted (para) benzene ring. The downfield shift of the doublet at δ 7.64 is due to the deshielding effect of the electron-withdrawing carbonyl group. The upfield doublet at δ 7.20 corresponds to the protons adjacent to the electron-donating methyl group.[5]
-
Aliphatic/Methoxy Region (δ 2.0-4.0): The sharp singlet at δ 2.38 ppm, integrating to 3H, is unequivocally assigned to the protons of the methyl group on the aromatic ring. The singlet at δ 3.85 ppm corresponds to the three protons of the N-methoxy group.[5]
-
Amide Proton (δ ~8.98): A broad singlet observed far downfield is characteristic of the amide N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its labile nature means it is sometimes not observed or its chemical shift can be highly dependent on concentration and solvent.[5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Rationale
While ¹H NMR maps the proton skeleton, ¹³C NMR provides a direct count of unique carbon environments and insight into their electronic nature. It is indispensable for locating the carbonyl carbon and confirming the total carbon count of the molecule. A proton-decoupled sequence is standard to ensure each unique carbon appears as a single, sharp line, simplifying the spectrum.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used compared to ¹H NMR, due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: The spectrum is recorded on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).
-
Technique: A standard proton-decoupled pulse sequence is employed. A longer acquisition time and a higher number of scans are required to achieve a good signal-to-noise ratio.
Data Presentation and Interpretation
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 166.7 | C =O (Amide Carbonyl) |
| 142.6 | Ar-C (quaternary, C-CH₃) |
| 129.4 | Ar-C H (ortho to C=O) |
| 129.1 | Ar-C (quaternary, C-C=O) |
| 127.2 | Ar-C H (ortho to CH₃) |
| 64.5 | O-C H₃ |
| 21.6 | Ar-C H₃ |
| Data sourced from supporting information of a peer-reviewed publication.[5] |
Interpretation:
-
Carbonyl Carbon (δ ~166.7): The signal in the far downfield region is characteristic of an amide carbonyl carbon.[5]
-
Aromatic Carbons (δ 127-143): Four signals are observed in the aromatic region, consistent with the symmetry of a 1,4-disubstituted ring. Two signals correspond to protonated carbons (CH) and two to quaternary carbons (C). The signal at δ 142.6 ppm is assigned to the carbon bearing the methyl group, while the signal at δ 129.1 ppm is assigned to the carbon attached to the amide group.[5][6]
-
Aliphatic Carbons (δ 20-65): The signal at δ 21.6 ppm is a typical value for an aryl-bound methyl carbon. The signal at δ 64.5 ppm is assigned to the methoxy carbon, shifted downfield due to its attachment to the electronegative oxygen atom.[5][6]
Infrared (IR) Spectroscopy
Expertise & Rationale
IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The primary diagnostic absorption for N-Methoxy-4-methylbenzamide is the strong carbonyl (C=O) stretch of the amide group. Its exact frequency provides information about the electronic environment. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and provides high-quality, reproducible data for solid or liquid samples.[7]
Experimental Protocol
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).
Data Presentation and Interpretation
The IR spectrum highlights the key functional groups present in the molecule.
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| 3404 | Medium | N-H Stretch |
| 3058 | Medium | Aromatic C-H Stretch |
| 2923 | Medium | Aliphatic C-H Stretch |
| 1599 | Strong | C=O Stretch (Amide I band) |
| 1504 | Medium | Aromatic C=C Stretch |
| 1237 | Strong | C-N Stretch / N-O Stretch |
| Data sourced from a doctoral thesis.[7] |
Interpretation:
-
N-H Stretch: The peak at 3404 cm⁻¹ is indicative of the N-H stretching vibration.[7]
-
C-H Stretches: Absorptions above 3000 cm⁻¹ (3058 cm⁻¹) are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ (2923 cm⁻¹) are due to the aliphatic C-H stretches of the methyl and methoxy groups.[7][8]
-
Carbonyl (C=O) Stretch: The very strong absorption at 1599 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the amide C=O stretching vibration (Amide I band).[7]
-
Aromatic C=C Stretches: The absorptions in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.[7]
-
Fingerprint Region (<1500 cm⁻¹): The strong band at 1237 cm⁻¹ is likely due to a combination of C-N and N-O stretching vibrations, providing further evidence for the amide and methoxyamine functionalities.[7]
Mass Spectrometry (MS)
Expertise & Rationale
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. It allows for the determination of the molecular formula by providing a highly accurate mass of the protonated molecule ([M+H]⁺).
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of a mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a slow, constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, it produces gas-phase ions of the analyte, primarily the protonated molecule [M+H]⁺ in positive ion mode.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a spectrum is generated.
Data Presentation and Interpretation
The mass spectrum confirms the molecular weight and provides clues to the structure's stability.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 166.0863 | 166.21 |
| Observed m/z sourced from a peer-reviewed publication.[5] |
Interpretation: The molecular weight of N-Methoxy-4-methylbenzamide (C₉H₁₁NO₂) is 165.19. The observation of a protonated molecular ion [M+H]⁺ at m/z 166.21 is in excellent agreement with the expected value and confirms the molecular formula.[5]
Proposed Fragmentation Pathway: Under ionization conditions, the molecular ion can undergo fragmentation. A primary and highly favorable fragmentation pathway for this class of compounds is the cleavage of the acyl-nitrogen bond (α-cleavage), leading to the formation of a stable p-toluoyl cation.
Caption: Proposed primary fragmentation of N-Methoxy-4-methylbenzamide.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-consistent structural confirmation of N-Methoxy-4-methylbenzamide. ¹H NMR confirms the para-substitution pattern of the aromatic ring and the presence of methyl and methoxy groups. ¹³C NMR validates the carbon skeleton and identifies the carbonyl function. IR spectroscopy provides clear evidence for the key amide functional group, while HRMS confirms the elemental composition and molecular weight. This comprehensive dataset serves as an authoritative reference for researchers utilizing this compound in further scientific endeavors.
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